molecular formula C14H13ClN2O2 B2616870 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide CAS No. 571150-53-3

2-amino-N-(3-chloro-4-methoxyphenyl)benzamide

Cat. No.: B2616870
CAS No.: 571150-53-3
M. Wt: 276.72
InChI Key: KOJDDINGDKNIRH-UHFFFAOYSA-N
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Description

2-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide can be achieved through several methods. One common approach involves the condensation of 3-chloro-4-methoxyaniline with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(3-chloro-4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, preventing the substrate from binding and undergoing catalysis. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

  • 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
  • 2-Amino-N-(4-chlorophenyl)benzamide
  • 2-Amino-N-(3-bromophenyl)benzamide
  • 4-Hydroxy-N-(2-methylphenyl)benzamide

Comparison: 2-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is unique due to the presence of both a chloro and a methoxy group on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from similar compounds that may only have one of these groups. The methoxy group, in particular, can enhance its solubility and potentially its ability to interact with biological targets.

Properties

IUPAC Name

2-amino-N-(3-chloro-4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-7-6-9(8-11(13)15)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJDDINGDKNIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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